

Taltobulin trifluoroacetate IC50 comparison hemiasterlin analogues

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Compound Focus: Taltobulin trifluoroacetate

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Comparative Potency of Hemiasterlin Analogues

The table below summarizes key hemiasterlin analogues and available data on their biological activity.

Compound Name	Reported IC50 / Cytotoxicity	Key Characteristics & Experimental Context
Taltobulin (HTI-286)	Potent antimicrotubule agent; sub-nanomolar cytotoxicity [1].	Synthetic analogue; overcomes P-glycoprotein-mediated resistance; advanced to Phase II clinical trials [1] [2] [3].
Hemiasterlin (Natural Product)	Low to sub-nanomolar potency; more potent <i>in vitro</i> than taxol or vincristine [4] [5].	Parent natural product; induces mitotic arrest and abnormal spindle formation [5].
SPA110	More potent <i>in vitro</i> cytotoxicity and antimitotic activity than natural hemiasterlin [6] [7].	Synthetic analogue; underwent thorough preclinical evaluation [6].
E7974	Strong <i>in vivo</i> antitumor efficacy [4].	Synthetic analogue with modified N-terminus; overcame drug resistance in cancer cells; Phase I clinical trials completed [4] [3].

Compound Name	Reported IC50 / Cytotoxicity	Key Characteristics & Experimental Context
Compounds 3-8 ([8])	No cytotoxic effect or inhibition of tubulin polymerization [8].	Synthetic analogues with C-terminal double bond incorporated into aromatic/heterocyclic rings; inactive in biological evaluation [8].

Key Experimental Methodologies

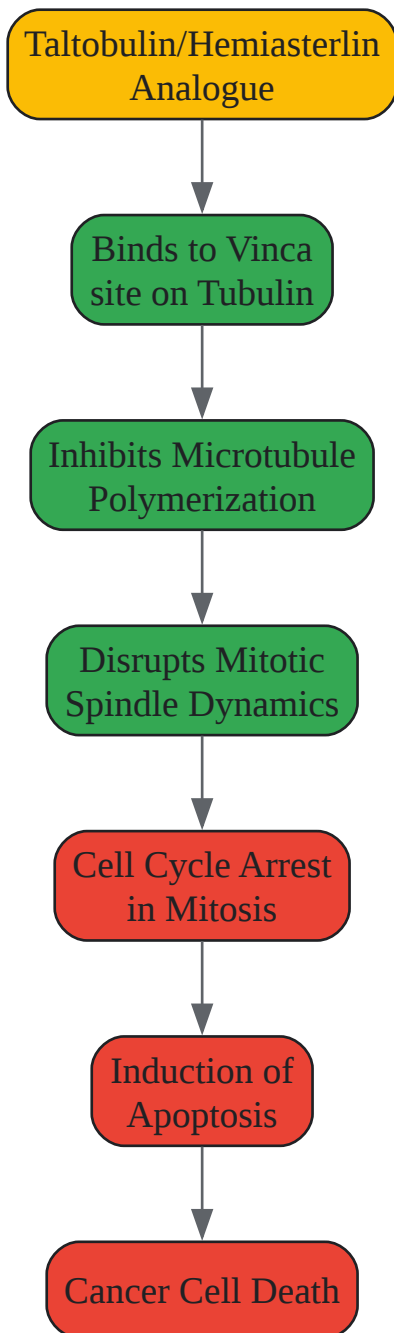
The biological data for these compounds is typically generated through standardized experimental protocols.

Key methods include:

- **Tubulin Polymerization Assay:** This is a direct biochemical assay to determine if a compound inhibits the assembly of microtubules from tubulin heterodimers. The results are often measured by a change in turbidity (absorbance) over time [8].
- **Cell-Based Cytotoxicity Assays (e.g., MTT/MTS):** These assays measure a compound's ability to kill or inhibit the proliferation of cancer cells *in vitro*. Cells are exposed to serial dilutions of the compound, and the IC50 value (the concentration that causes 50% cell death or growth inhibition) is calculated. This provides the sub-nanomolar cytotoxicity values reported [9].
- **Cell Cycle Analysis by Flow Cytometry:** To confirm an antimitotic mechanism, treated cells are stained with DNA-binding dyes (like propidium iodide) and analyzed by flow cytometry. An increase in the G2/M phase population indicates mitotic arrest [5].
- **Immunofluorescence Microscopy:** This technique visualizes the effect on cellular microtubules. Treated cells are fixed and stained with fluorescently-labeled antibodies against tubulin. This can reveal abnormal spindle formation or microtubule depolymerization [5].

Mechanism of Action and Signaling Pathways

Hemiasterlin analogues like Taltobulin share a common mechanism: they disrupt the dynamics of microtubules, which are critical components of the cell's cytoskeleton and the mitotic spindle. The following diagram illustrates this mechanism and its consequences.



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Research and Development Context

- **Overcoming Drug Resistance:** A significant advantage of Taltobulin over some other antimitotic drugs is its ability to circumvent P-glycoprotein-mediated multidrug resistance (MDR), making it a valuable candidate for treating resistant cancers [8] [2].

- **Modern Therapeutic Applications:** The high potency of hemiasterlin analogues makes them attractive as payloads for **Antibody-Drug Conjugates (ADCs)** [1]. For example, an analogue is used in the ADC **STRO-002**, currently in clinical trials for ovarian and endometrial cancers [10]. Another ADC, **STRO-002-GGFG**, utilizes a hemiasterlin warhead and shows promising efficacy in preclinical models [1].

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References

1. Expeditious Total Synthesis of Hemiasterlin through a ... [pmc.ncbi.nlm.nih.gov]
2. Hybrids of the hemiasterlin analogue taltobulin and ... [pubmed.ncbi.nlm.nih.gov]
3. Marine Antineoplastic templates: Clinical trials (I-III) and ... [biomedpharmajournal.org]
4. Potent Cytotoxic Peptides from the Australian Marine ... [pmc.ncbi.nlm.nih.gov]
5. Cytotoxic peptides hemiasterlin, hemiasterlin A and ... [pubmed.ncbi.nlm.nih.gov]
6. Synthesis and antimitotic/cytotoxic activity of hemiasterlin ... [pubmed.ncbi.nlm.nih.gov]
7. Synthesis and antimitotic/cytotoxic activity of hemiasterlin ... [chem.ubc.ca]
8. Hemiasterlin analogues incorporating an aromatic, and ... [pmc.ncbi.nlm.nih.gov]
9. Synthesis of New Simplified and Racemic Hemiasterlin ... [academia.edu]
10. Discovery of STRO-002, a Novel Homogeneous ADC ... [pmc.ncbi.nlm.nih.gov]

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